molecular formula C9H7NO2 B1258362 6-amino-4H-chromen-4-one CAS No. 98589-40-3

6-amino-4H-chromen-4-one

Cat. No.: B1258362
CAS No.: 98589-40-3
M. Wt: 161.16 g/mol
InChI Key: MBBFNMNVDPOREX-UHFFFAOYSA-N
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Description

6-amino-4H-chromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nanocatalyst Development

6-Amino-4H-chromen-4-one derivatives are utilized in the development of nanocatalysts. These nanocatalysts facilitate the synthesis of functionalized 2-amino-4H-chromene, a compound with pharmaceutical significance. The process, employing (CTA)3[SiW12]–Li+–MMT, is notable for being environmentally friendly and reusable, yielding diverse chromene derivatives efficiently in water (Abbaspour-Gilandeh et al., 2016).

Green Chemistry and Synthesis

The compound's derivatives play a significant role in green chemistry. For instance, per-6-NH2-β-CD, an aminocyclodextrin, is used for synthesizing 2-amino-4H-chromene scaffolds under solvent-free conditions. This method emphasizes energy efficiency, operational simplicity, and environmental friendliness, highlighting the compound's role in sustainable chemistry (Mohamadpour, 2021).

Medicinal Chemistry

2-Amino-4H-chromene derivatives, including those of this compound, find applications in medicinal chemistry. They are used in synthesizing biologically active compounds with potential anti-cancer, anti-inflammatory, anti-malarial properties, and applications in pesticides (Maleki, 2016). Additionally, these compounds are explored as emitters for electroluminescent devices and molecular probes in biochemical research.

Drug Design

In contemporary drug design, 2-amino-4H-chromenes, especially those derived from this compound, are regarded as privileged scaffolds. They are investigated in clinical trials as anticancer agents and apoptosis inducers for diseases like anaplastic thyroid cancer. Their potential as anti-rheumatic agents is also being explored (Rezaei-Seresht et al., 2022).

Safety and Hazards

The compound is classified under GHS07 for safety. It has a hazard statement H302 and is classified as Acute Tox. 4 Oral. It falls under storage class code 11, which is for combustible solids .

Biochemical Analysis

Biochemical Properties

6-Amino-4H-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation. Additionally, this compound can bind to proteins involved in DNA repair, thereby modulating their activity and influencing cellular responses to DNA damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate apoptotic pathways, leading to programmed cell death in cancer cells. This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription. This inhibition can lead to the accumulation of DNA breaks and ultimately induce cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and hematological abnormalities. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the compound, making it more water-soluble and facilitating its excretion. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it can bind to nuclear proteins, facilitating its transport into the nucleus where it can exert its effects on DNA and gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these specific locations. For instance, phosphorylation of this compound can enhance its binding to nuclear proteins, promoting its accumulation in the nucleus and influencing its activity on gene expression .

Properties

IUPAC Name

6-aminochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBFNMNVDPOREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598838
Record name 6-Amino-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-40-3
Record name 6-Amino-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-nitrochromone (2.0 g, 10.5 mmol) in Methanol/Ethyl acetate (100 mL/20 mL) purged with argon, was added 5% Pd/C (Degussa-wet, 0.5 g) catalyst. Hydrogen gas was bubbled through the slurry with stirring until (2 hrs.) LCMS and TLC showed no starting material. The spent palladium catalyst was filtered off through a celite, and the solid was washed with methanol. The combined filtrate and washings were evaporated to produce 6-amino-chromen-4-one as a light yellow solid (1.58 g, 94%). LCMS m/z (%)=162 (M+H, 100), 1H NMR (400 MHz, CDCl3) δ: 7.79-7.81 (d, J=5.96 Hz, 1H), 7.38 (d, J=2.86 Hz, 1H), 7.29-7.31 (d, J=8.88 Hz, 1H), 7.01-7.04 (dd, J=8.80, 2.8 Hz, 1H), 6.26-6.28 (d, J=5.96 Hz, 1H), 5.299 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Methanol Ethyl acetate
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.